molecular formula C17H21N3O3 B2477006 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide CAS No. 2176069-58-0

2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Cat. No. B2477006
M. Wt: 315.373
InChI Key: ZLXABTMZXWHXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, also known as IPAEA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Anticancer Activity

The molecule of interest, due to its structural characteristics, shares similarity with compounds known for their potential anticancer activity. A synthesized compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrated anticancer potential through in silico modeling, targeting the VEGFr receptor. This compound exhibited intermolecular hydrogen bonds crucial for its activity, suggesting the structural motifs present could be pivotal in anticancer applications (Sharma et al., 2018).

Antimicrobial Properties

Compounds related to 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide have been studied for antimicrobial properties. A series of pyrimidinones and oxazinones showed good antibacterial and antifungal activities, which might be attributed to their structural framework, indicating potential utility in developing new antimicrobial agents (Hossan et al., 2012).

Molecular Docking Analysis

The synthesis and structure elucidation of similar compounds have paved the way for molecular docking analyses, revealing potential binding affinities to various biological targets. These analyses help in understanding the molecular interactions responsible for the biological activities of these compounds, offering a foundation for the design of drugs with improved efficacy and specificity (Sharma et al., 2018).

Potential Pesticide Applications

Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, sharing a related structural motif, have been identified as potential pesticides. X-ray powder diffraction characterized these compounds, providing valuable information on their crystalline structure, which is essential for understanding their mechanism of action as pesticides (Olszewska et al., 2009).

properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13(2)14-4-6-15(7-5-14)23-12-16(21)18-9-11-20-10-3-8-19-17(20)22/h3-8,10,13H,9,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXABTMZXWHXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

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